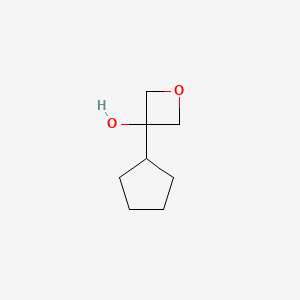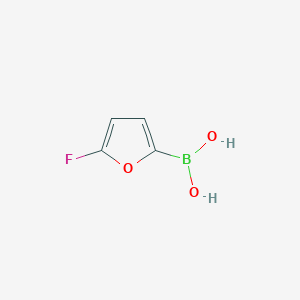
1h-Indene-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indene-5-carbaldehyde is an organic compound belonging to the indene family It is characterized by an indene ring system with an aldehyde functional group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Indene-5-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where indene is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride. The reaction typically occurs under mild conditions and yields the desired aldehyde.
Industrial Production Methods: Industrial production of this compound often involves the catalytic oxidation of indene. This process uses a suitable catalyst, such as palladium or platinum, to facilitate the oxidation of indene to the corresponding aldehyde. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Indene-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine in carbon tetrachloride.
Major Products Formed:
Oxidation: 1H-Indene-5-carboxylic acid.
Reduction: 1H-Indene-5-methanol.
Substitution: 5-Bromo-1H-indene.
Wissenschaftliche Forschungsanwendungen
1H-Indene-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1H-Indene-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- 1H-Indene-3-carbaldehyde
- 1H-Indene-2-carbaldehyde
- 1H-Indole-3-carbaldehyde
Comparison: 1H-Indene-5-carbaldehyde is unique due to the position of the aldehyde group on the indene ring. This positional difference can significantly impact the compound’s reactivity and biological activity. For example, 1H-Indene-3-carbaldehyde may exhibit different chemical behavior and biological effects compared to this compound due to the variation in the aldehyde group’s location.
Eigenschaften
CAS-Nummer |
204584-99-6 |
|---|---|
Molekularformel |
C10H8O |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
1H-indene-5-carbaldehyde |
InChI |
InChI=1S/C10H8O/c11-7-8-4-5-9-2-1-3-10(9)6-8/h1,3-7H,2H2 |
InChI-Schlüssel |
TZKOBQZNJNKZKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC2=C1C=CC(=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11923879.png)


![3A,7A-Dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B11923891.png)
![Furo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B11923896.png)

![O-[(1-methylpyrazol-3-yl)methyl]hydroxylamine](/img/structure/B11923907.png)







